Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-15-14(12-13)7-5-10-18-15/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCABXTXQASPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroquinoline derivative. One common method includes the following steps:
Formation of the Intermediate: The starting material, 1,2,3,4-tetrahydroquinoline, is reacted with a propyl halide in the presence of a base to form the intermediate 3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl halide.
Carbamate Formation: The intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The propyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis. The tetrahydroquinoline ring can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
a) Compound 53 : 1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Key Differences: The nitrogen atom of the tetrahydroquinoline core is substituted with a pyrrolidin-1-ylpropyl group instead of the Boc-protected propylamine.
- Synthesis : Prepared via reductive amination of precursor 46, confirmed by $^1$H NMR and ESI-MS. The pyrrolidine ring introduces rigidity and alters basicity compared to the flexible Boc-propyl chain in the target compound .
b) Compound 58 : 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline
- Key Differences : A 1-methylpiperidin-4-yl group replaces the Boc-propyl chain.
- Synthesis: Synthesized from tetrahydroquinoline 54 and 1-methylpiperidin-4-one 55 using sodium triacetoxyborohydride and acetic acid. The piperidine substituent enhances lipophilicity and may influence CNS penetration due to its tertiary amine nature .
c) Compounds 59 & 60 :
- Compound 59: tert-Butyl 4-(3,4-Dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
- Compound 60: tert-Butyl 3-(3,4-Dihydroquinolin-1(2H)-yl)pyrrolidine-1-carboxylate
- Key Differences: Both feature a dihydroquinoline core (vs. tetrahydroquinoline in the target compound) and Boc-protected cyclic amines (piperidine or pyrrolidine). The dihydroquinoline’s partial unsaturation may affect electronic properties and binding interactions .
Functional Group and Backbone Modifications
a) Compound from : tert-Butyl (3-((3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate
- Key Differences: Core Structure: Dihydroisoquinoline (vs. tetrahydroquinoline), altering aromaticity and ring strain. Functional Groups: A benzamide-carbamate hybrid structure, contrasting with the simpler Boc-propyl chain in the target compound.
- Synthesis : Involves EDCI/HOBt-mediated coupling and TFA deprotection. The hydroxypropyl and benzamide groups suggest applications in targeted drug delivery or protease inhibition .
Implications of Structural Differences
- Solubility : The hydroxypropyl linker in ’s compound may improve water solubility, a critical factor for bioavailability.
- Biological Activity: While explicit data are unavailable, tetrahydroquinoline derivatives often target serotonin or dopamine receptors, whereas dihydroisoquinolines () are explored in kinase inhibition .
Biological Activity
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.4 g/mol
- CAS Number : 941906-23-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to:
- Bind to Enzymes : The tetrahydroquinoline moiety can interact with active sites of enzymes, potentially inhibiting their activity.
- Modulate Receptor Activity : The carbamate group may form hydrogen bonds with receptor sites, influencing signaling pathways and biological responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that the compound may have antioxidant effects, which could be beneficial in reducing oxidative stress in cells.
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by neurotoxic agents.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing moderate to high potency depending on the specific cell type.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotection in Cell Models
A study evaluated the neuroprotective effects of this compound in a model of oxidative stress. The results indicated a significant reduction in cell death and a decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, this compound demonstrated an IC50 value ranging from 15 to 30 µM against various tumor cells. This suggests potential as a lead compound for further development in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate | 20 | Enzyme inhibition |
| Tert-butyl N-[3-(1-methylpiperidin-4-yl)propyl]carbamate | 25 | Receptor modulation |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate, and how can reaction yields be maximized?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, describes a protocol using sodium triacetoxyborohydride (STAB) to reduce intermediates, achieving yields up to 98% for analogous tetrahydroquinoline derivatives. Key steps include:
- Reacting 1,2,3,4-tetrahydroquinoline precursors with tert-butyl carbamate derivatives under acidic conditions.
- Purification via column chromatography (e.g., silica gel) to isolate the product as a yellow oil or solid.
- Optimizing solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbamate) to minimize side reactions.
Yields can be further enhanced by controlling reaction temperature (20–25°C) and avoiding moisture .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H NMR : Confirm the presence of the tert-butyl group (singlet at δ ~1.4 ppm for 9H) and tetrahydroquinoline protons (multiplet signals between δ 6.2–6.5 ppm for aromatic protons and δ 1.7–3.2 ppm for aliphatic chain protons) .
- ESI-MS : Verify the molecular ion peak ([M+H]+) at m/z 315.2 (calculated for C₁₇H₂₅N₂O₂) and absence of fragmentation peaks indicating impurities .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% for pharmacological studies) .
provides detailed NMR splitting patterns (e.g., quintets for propyl chains) and ESI-HRMS validation for related compounds, which can guide analysis.
Advanced Research Questions
Q. What strategies are effective for modifying the tetrahydroquinoline moiety to enhance biological activity while maintaining carbamate stability?
Methodological Answer:
- Substitution at Position 6 : Introduce electron-withdrawing groups (e.g., bromo, fluoro) to improve binding affinity in enzyme inhibition assays, as shown in for nitric oxide synthase inhibitors.
- Side-Chain Functionalization : Replace the propyl linker with pyrrolidinyl or piperidinyl groups to enhance solubility and metabolic stability. demonstrates successful synthesis of such analogs using tert-butyl carbamate-protected intermediates.
- Stability Testing : Monitor carbamate hydrolysis under physiological pH (7.4) using LC-MS. For acidic/basic conditions, avoid prolonged exposure to pH <3 or >10, as tert-butyl carbamates may degrade .
Q. How can researchers address discrepancies in spectroscopic data when synthesizing this compound derivatives?
Methodological Answer:
- Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., unexpected splitting), perform COSY or NOESY to confirm proton coupling. For example, highlights crystallographic data (e.g., bond angles) to resolve structural ambiguities.
- Impurity Profiling : Use preparative TLC or HPLC to isolate minor components and identify by-products (e.g., tert-butyl deprotection products).
- Cross-Validation : Compare ESI-MS data with theoretical isotopic patterns (e.g., using Bruker Compass DataAnalysis) to rule out adducts or contaminants .
Q. What role does this compound serve in the synthesis of nitric oxide synthase inhibitors, and what pharmacological implications does this have?
Methodological Answer: This compound acts as a key intermediate in synthesizing selective neuronal nitric oxide synthase (nNOS) inhibitors. details its use in generating analogs like N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, which showed nanomolar potency in enzyme assays.
Q. How should conflicting data on the stability of tert-butyl carbamates under acidic/basic conditions be resolved during experimental optimization?
Methodological Answer:
- Conditional Testing : Perform stability assays at varying pH (1–12) and temperatures (25–40°C). notes that tert-butyl carbamates degrade in strong acids (pH <2) but remain stable in mild bases (pH 8–10).
- Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates (λmax ~250 nm for carbamate cleavage).
- Alternative Protecting Groups : If instability persists, replace tert-butyl with Boc (tert-butoxycarbonyl) or Fmoc groups, which offer better control in orthogonal deprotection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
